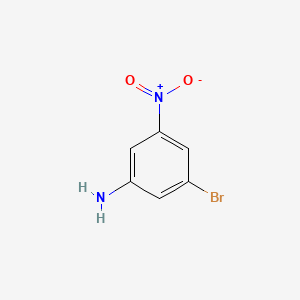

3-Bromo-5-nitroaniline

Descripción

Strategic Considerations in Aniline Functionalization

The functionalization of aniline and its derivatives is primarily governed by the principles of electrophilic aromatic substitution (SEAr). The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents on the aromatic ring. wikipedia.org

Regioselectivity in Electrophilic Aromatic Substitution for Nitro and Bromo Groups

In electrophilic aromatic substitution, the position of an incoming electrophile is directed by the substituents already attached to the benzene (B151609) ring. wikipedia.org These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-, para-director. wikipedia.orgbyjus.com Its activating nature stems from the ability of the nitrogen's lone pair of electrons to participate in resonance, donating electron density to the aromatic pi system. This increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it highly reactive towards electrophiles. wikipedia.orgallen.in

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. libretexts.orglibretexts.org Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, which leaves the meta position as the most favorable site for electrophilic attack. youtube.com

Bromo Group (-Br): Halogens like bromine are deactivating yet ortho-, para-directing. They deactivate the ring through their electron-withdrawing inductive effect but direct incoming electrophiles to the ortho and para positions due to the resonance donation of their lone pair electrons. transformationtutoring.com

Directing Group Effects in Substituted Aniline Synthesis

The synthesis of a molecule like this compound, where the substituents are meta to each other, requires a synthetic sequence that accounts for these directing effects.

A primary challenge in the direct functionalization of aniline is its high reactivity, which can lead to multiple substitutions and oxidation by-products, especially under harsh conditions like nitration. libretexts.orgncert.nic.in For instance, direct bromination of aniline with bromine water yields 2,4,6-tribromoaniline (B120722) almost instantaneously. byjus.comncert.nic.in

Furthermore, the directing effects of the substituents must be considered in the correct order. Since both the amino and bromo groups are ortho-, para-directing, achieving a meta-substitution pattern between them and a nitro group requires a specific strategy. transformationtutoring.com A common approach is to introduce a meta-directing group first. libretexts.orglibretexts.org

A critical factor in the nitration of anilines is the reaction medium. In a strongly acidic medium, such as the mixture of nitric and sulfuric acid used for nitration, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.com This anilinium ion is strongly deactivating and a meta-director. byjus.comncert.nic.in This phenomenon can be exploited to direct an incoming electrophile to the meta position, which would otherwise be disfavored by the unprotonated amino group.

To control the reactivity of the highly activating amino group and to favor specific isomers, a protection strategy is often employed. The amino group can be acetylated to form an acetanilide. allen.inlibretexts.org The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating and more sterically hindered than the amino group, allowing for more controlled reactions. chemistrysteps.com The protecting acetyl group can be removed later via hydrolysis to regenerate the amine. libretexts.org

Conventional Synthetic Approaches

Several synthetic routes have been established for the preparation of this compound, each beginning with a different precursor and leveraging the principles of regioselectivity.

Bromination of Nitroanilines

This approach begins with an aniline derivative where a meta-directing nitro group is already in place. The synthesis of this compound can be achieved by the bromination of 3-nitroaniline (B104315).

In this reaction, the nitro group at position C-3 directs the incoming electrophile (bromine) to the meta positions relative to itself, which are C-1, C-5, and to a lesser extent C-2 and C-6. The amino group at C-1 is a powerful ortho-, para-director, activating positions C-2, C-4, and C-6. The combined effect is that the bromine atom is directed to position C-5, which is meta to the nitro group and ortho to the amino group, although the directing power of the amino group is often diminished in the acidic conditions sometimes used for halogenation. A more controlled method involves the Sandmeyer reaction, where 3-nitroaniline is first diazotized and then treated with a copper(I) bromide catalyst to introduce the bromine atom. study.com

| Starting Material | Reagents | Key Transformation | Product |

| 3-Nitroaniline | 1. NaNO₂, H₂SO₄ (Diazotization) 2. CuBr (Sandmeyer Reaction) | Conversion of -NH₂ to -N₂⁺ followed by substitution with -Br | 1-Bromo-3-nitrobenzene |

| 1-Bromo-3-nitrobenzene | Fe, HCl or Sn, HCl | Reduction of -NO₂ to -NH₂ | 3-Bromoaniline (B18343) |

This table outlines a multi-step synthesis of a related compound, illustrating the strategic introduction of substituents.

Nitration of Bromoanilines

Synthesizing this compound from 3-bromoaniline presents a regiochemical challenge. The amino group is ortho-, para-directing, and the bromo group is also ortho-, para-directing. Direct nitration would be expected to yield a mixture of products, primarily 2-nitro-3-bromoaniline, 4-nitro-3-bromoaniline, and 6-nitro-3-bromoaniline.

However, the synthesis can be achieved by leveraging the effect of the acidic nitrating medium. When 3-bromoaniline is treated with a mixture of concentrated nitric acid and sulfuric acid, the amino group is protonated to form the 3-bromoanilinium ion. The -NH₃⁺ group is a meta-director. Therefore, it directs the incoming nitronium ion (NO₂⁺) to the positions meta to itself, which are C-3 and C-5. Since C-3 is already occupied by bromine, the nitration occurs at C-5, yielding the desired this compound.

| Starting Material | Reagents | Key Transformation | Product |

| 3-Bromoaniline | HNO₃, H₂SO₄ | Electrophilic nitration, directed by the meta-directing -NH₃⁺ group | This compound |

Reduction of Dinitrobromobenzenes to Yield Substituted Anilines

A highly effective and common method for the synthesis of this compound is the selective reduction of one nitro group of 1-bromo-3,5-dinitrobenzene. echemi.com The two nitro groups are chemically equivalent, so the reduction of one leads to the target molecule. This method is advantageous as it avoids potential issues with controlling regioselectivity during electrophilic substitution on an already substituted ring.

Various reducing agents can be employed for this selective monoreduction. Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) in an aqueous or alcoholic solution is a classic reagent for this type of selective reduction. The reaction with sodium sulfide is typically carried out at elevated temperatures. echemi.com Another effective method involves the use of iron powder in acetic acid, which provides a milder and often higher-yielding alternative. echemi.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 1-Bromo-3,5-dinitrobenzene | Iron powder (Fe), Acetic acid (CH₃COOH), 90 °C | Selective reduction of one nitro group | This compound |

| 1-Bromo-3,5-dinitrobenzene | Sodium sulfide nonahydrate (Na₂S·9H₂O), Ammonium chloride (NH₄Cl), Ammonia (NH₃), Water, 80 °C | Selective reduction of one nitro group | This compound |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLFQPJKTXGLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212882 | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63460-07-1 | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3 Bromo 5 Nitroaniline

Functional Group Reactivity of the Amino Group

The amino group in 3-Bromo-5-nitroaniline is a primary aromatic amine. While typically an activating, ortho-, para-directing group, its influence is significantly moderated by the presence of the powerful electron-withdrawing nitro group. This affects its basicity and nucleophilicity, influencing the course of its reactions.

Amidation and Acylation Reactions

The primary amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is a standard method for protecting the amino group or for synthesizing more complex derivatives. wikipedia.orglearncbse.in For instance, the reaction with an acyl chloride, like benzoyl chloride, proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acyl chloride. google.com A base is often added to neutralize the hydrochloric acid byproduct.

Table 1: Representative Amidation/Acylation Reaction

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Benzoyl Chloride | N-(3-Bromo-5-nitrophenyl)benzamide | Dichloromethane, Molecular Sieves |

| This compound | Acetic Anhydride | N-(3-Bromo-5-nitrophenyl)acetamide | Typically requires heat or acid/base catalyst |

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can be converted into a diazonium salt through a process called diazotization. wikipedia.orglearncbse.in This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). wikipedia.orgbyjus.com The resulting 3-bromo-5-nitrobenzenediazonium salt is a versatile intermediate. google.comgoogle.com

These diazonium salts can subsequently undergo various reactions:

Coupling Reactions: They can react with electron-rich aromatic compounds, such as phenols or anilines, in azo coupling reactions to form highly colored azo compounds. The coupling generally occurs at the para-position of the activated ring. wikipedia.orgbyjus.com

Sandmeyer Reactions: The diazonium group can be replaced by a variety of nucleophiles, including halides (-Cl, -Br), cyanide (-CN), or hydroxyl (-OH) groups, often using copper(I) salts as catalysts. wikipedia.org

Table 2: Diazotization and Subsequent Reactions

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

| This compound | NaNO₂, HCl (aq), 0-5°C | 3-Bromo-5-nitrobenzenediazonium chloride | Diazotization |

| 3-Bromo-5-nitrobenzenediazonium chloride | Phenol (B47542), NaOH (aq) | Azo dye | Azo Coupling |

| 3-Bromo-5-nitrobenzenediazonium chloride | CuBr | 1,3-Dibromo-5-nitrobenzene | Sandmeyer Reaction |

Nucleophilic Substitution of the Amino Group

Direct nucleophilic substitution of the amino group is not a feasible reaction. However, the amino group can be effectively removed from the aromatic ring or replaced by hydrogen through a two-step process involving diazotization. After forming the 3-bromo-5-nitrobenzenediazonium salt, it can be treated with a reducing agent like hypophosphorous acid (H₃PO₂). google.comgoogle.com This reaction, often considered a reductive deamination, results in the replacement of the diazonium group with a hydrogen atom, yielding 1-bromo-3-nitrobenzene. This provides a strategic method for removing an amino group that was initially required for directing other substitutions. libretexts.org

Oxidation Reactions

The oxidation of anilines can be complex, yielding a variety of products depending on the oxidant and reaction conditions. wikipedia.org For substituted anilines, the reaction outcome is heavily influenced by the nature of the substituents on the ring. acs.orgacs.orgcdnsciencepub.comarabjchem.org The presence of both bromo and nitro groups, which are electron-withdrawing, makes the amino group of this compound less susceptible to oxidation compared to aniline (B41778) itself.

Oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize anilines to different products; in neutral solution, nitrobenzene (B124822) can be formed, while in alkaline solution, azobenzene (B91143) derivatives are possible. wikipedia.orgnitrkl.ac.in Other specialized oxidants like benzimidazolium fluorochromate (BIFC) have been used to convert substituted anilines to their corresponding azobenzenes. arabjchem.org The initial step in many of these oxidations is believed to be the formation of an arylamino radical. acs.org The precise product from the oxidation of this compound would depend heavily on the specific conditions employed.

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group and its primary reactivity involves reduction to an amino group.

Reductions to Amino Functionality

The most significant transformation of the nitro group in this compound is its reduction to a primary amino group (-NH₂). This conversion is a key step in the synthesis of bromo-substituted phenylenediamines. A variety of reducing systems can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. unimi.it

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

Metal/Acid Reduction: Classic methods involve using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid. libretexts.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as iron(III) chloride and activated charcoal. This method has been shown to be effective for the selective reduction of polynitroarenes. researchgate.net

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄, can also be used for the reduction of nitroaromatics to amines. jsynthchem.com

The reduction of this compound yields 5-bromo-1,3-diaminobenzene, a valuable building block in further chemical synthesis. researchgate.net

Table 3: Reduction of the Nitro Group

| Starting Material | Reagents/Catalyst | Product | Reaction Type |

| This compound | Fe, HCl | 5-Bromo-1,3-diaminobenzene | Metal-Acid Reduction |

| This compound | H₂, Pd/C | 5-Bromo-1,3-diaminobenzene | Catalytic Hydrogenation |

| This compound | Hydrazine hydrate, FeCl₃, C | 5-Bromo-1,3-diaminobenzene | Transfer Hydrogenation |

Potential for Further Functionalization

The strategic placement of the amino, bromo, and nitro groups on the aromatic ring of this compound makes it a highly valuable precursor for creating diverse molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, activating the aromatic ring for certain transformations while directing the regioselectivity of others. The presence of three distinct functional groups opens up numerous avenues for sequential and selective reactions, enabling the synthesis of a broad spectrum of derivatives. This inherent potential for diversification is a key reason for its frequent use in the development of pharmaceuticals, agrochemicals, and dyes. cymitquimica.com

Reactivity of the Bromo Substituent

The bromine atom in this compound is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group, positioned meta to the bromine atom, significantly activates the aromatic ring towards nucleophilic attack. stackexchange.comlibretexts.org This electronic arrangement, however, is less favorable for direct nucleophilic aromatic substitution (SNAr) at the carbon bearing the bromine compared to isomers where the nitro group is ortho or para to the leaving group. stackexchange.commasterorganicchemistry.com In ortho/para isomers, the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group, providing substantial stabilization. stackexchange.comlibretexts.org While the meta-positioning in this compound offers less stabilization for the intermediate, SNAr reactions can still proceed, particularly with strong nucleophiles or under forcing conditions. libretexts.orgmdpi.com These reactions typically follow a stepwise addition-elimination mechanism. stackexchange.commdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, and the bromo substituent of this compound serves as an excellent electrophilic partner in these transformations. nih.govmdpi.com This palladium-catalyzed reaction pairs the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. nih.govmdpi.com The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of the necessary reagents. nih.gov

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand on the palladium catalyst can be crucial for achieving high yields and accommodating a wide range of coupling partners. mdpi.comnih.gov For instance, bulky biarylphosphine ligands are often effective in promoting the coupling of nitroarenes. mdpi.com The Suzuki-Miyaura reaction has been successfully applied to a variety of bromoanilines, even those with unprotected amino groups, demonstrating its robustness and broad applicability. nih.gov

A variety of boronic acids and esters can be coupled with this compound, leading to the synthesis of a diverse array of biaryl compounds and other functionalized derivatives. nih.govuzh.chresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 3-Nitro-5-phenylaniline |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 5-(4-Methoxyphenyl)-3-nitroaniline |

| This compound | 2-Thiopheneboronic acid | Pd₂(dba)₃ / SPhos | 3-Nitro-5-(thiophen-2-yl)aniline |

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The formation of Grignard or organolithium reagents from aryl halides is a fundamental transformation in organic synthesis, providing potent carbon nucleophiles. However, the presence of the acidic amino group and the electrophilic nitro group in this compound complicates the direct formation of these organometallic intermediates. Both Grignard and organolithium reagents are strong bases and would readily react with the N-H proton of the aniline.

While the formation of a Grignard reagent from this compound itself is generally not feasible due to these incompatible functional groups, related bromoanilines can form Grignard reagents under specific conditions, such as using tetrahydrofuran (B95107) (THF) as the solvent instead of diethyl ether. rsc.org For this compound, a protection strategy for the amino group would be necessary before attempting to form a Grignard or organolithium reagent. For example, the amine could be converted to a non-acidic derivative, such as a silylamine or a di-tert-butyl aniline, to allow for the subsequent metal-halogen exchange. Following the desired reaction of the organometallic intermediate, the protecting group can be removed to regenerate the aniline functionality.

Aromatic Ring Functionalization and Derivatization

Beyond reactions at the bromo and amino groups, the aromatic ring of this compound can undergo further functionalization. The directing effects of the existing substituents play a crucial role in determining the position of new incoming groups. The amino group is a strong ortho, para-director, while the bromo and nitro groups are meta-directors. The interplay of these directing effects, combined with steric hindrance, governs the regiochemical outcome of electrophilic aromatic substitution reactions.

The powerful electron-withdrawing nitro group can be chemically transformed, most commonly through reduction to an amino group. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). sci-hub.st The resulting diamino compound opens up new synthetic possibilities, for instance, the formation of heterocyclic rings.

The amino group itself can be derivatized in numerous ways. It can be acylated to form amides (e.g., 3-Bromo-5-nitroacetanilide), which can alter its directing effect and reactivity. Diazotization of the amino group with nitrous acid (HNO₂) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various functional groups such as -OH, -CN, -Cl, -Br, and -I.

The combination of these transformations allows for the synthesis of a vast number of derivatives from the parent this compound molecule. For example, a multi-step synthesis could involve a Suzuki coupling at the bromine position, followed by reduction of the nitro group, and subsequent diazotization and substitution of the newly formed amino group. libretexts.org

Advanced Characterization Techniques for 3 Bromo 5 Nitroaniline and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 3-Bromo-5-nitroaniline. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide distinct signals that correspond to each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the aromatic protons of this compound exhibit characteristic chemical shifts and coupling patterns. The substitution pattern on the benzene (B151609) ring—with bromo, nitro, and amino groups—influences the electronic environment of the remaining protons, leading to specific resonances. Similarly, the ¹³C NMR spectrum shows distinct peaks for each carbon atom, with the carbons attached to the electron-withdrawing nitro group and the bromine atom appearing at different chemical shifts compared to the others.

Data from related aniline (B41778) derivatives, such as p-bromoaniline, show proton signals at approximately δ 7.17 and 6.49 ppm, and carbon signals at δ 145.70, 132.27, 117.00, and 110.44 ppm. rsc.org While direct spectral data for this compound is not detailed in the provided results, the analysis of similar structures like 3-bromoaniline (B18343) and various nitroanilines helps in predicting the expected spectral regions for its protons and carbons. rsc.orgchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Aniline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

|---|---|---|---|

| p-Bromoaniline | 7.17 (d, 2H), 6.49 (d, 2H) | 145.70, 132.27, 117.00, 110.44 | CDCl₃ |

| p-Nitroaniline | 7.98 (d, 2H), 6.64 (d, 2H) | Not specified | DMSO-d₆ |

This table is illustrative and based on data for related compounds. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule. For this compound, IR and Raman spectra would reveal characteristic absorption bands for the N-H bonds of the amine group, the N-O bonds of the nitro group, and the C-Br bond, as well as vibrations from the aromatic ring.

The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. For instance, in p-nitroaniline, N-H stretching vibrations appear in the region of 3350-3478 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group give rise to strong bands around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region. Aromatic C-H stretching and C=C ring stretching vibrations are also present. The analysis of related compounds like 3-bromoaniline and 3-nitrobenzaldehyde (B41214) can aid in the precise assignment of these vibrational modes. chemicalbook.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π-π* and n-π* transitions. The presence of the nitro group (a chromophore) and the amino group (an auxochrome) on the benzene ring significantly influences the absorption maxima (λ_max).

The electronic spectrum is sensitive to the solvent environment. In a typical organic solvent, one would expect to see strong absorption bands in the UV region, with potential shifts into the visible range due to the extended conjugation and the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups. For example, a related chromophore, N-butyl-4-nitroaniline, has a lower cut-off wavelength as low as 235 nm. researchgate.net

Mass Spectrometry (MS and HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the sum of the atomic masses of its constituent atoms (C₆H₅BrN₂O₂). A key feature would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are almost in a 1:1 ratio), resulting in two peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. For this compound hydrochloride, the predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 216.96073 Da. uni.lu The fragmentation pattern observed in the mass spectrum can also provide structural information, showing the loss of fragments like the nitro group (NO₂) or the bromine atom.

Table 2: Predicted m/z for Adducts of this compound Hydrochloride

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 216.96073 |

| [M+Na]⁺ | 238.94267 |

| [M-H]⁻ | 214.94617 |

Data based on predicted values for the hydrochloride salt. uni.lu

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Determination

Single-crystal X-ray diffraction analysis of this compound would provide precise information on its crystal system, space group, unit cell dimensions, and the exact positions of all atoms. This data allows for the determination of bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

While specific crystallographic data for this compound was not found in the search results, a study on a related derivative, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, revealed a triclinic crystal system with the space group P-1. researchgate.net Such studies highlight the detailed structural insights that can be gained, including the conformation of the molecule and the nature of its packing in the solid state. These intermolecular forces are critical in governing the physical properties of the material.

Analysis of Bond Lengths and Angles

Single-crystal X-ray diffraction is the gold standard for determining the precise bond lengths and angles of a crystalline solid. This technique would reveal the exact geometry of the this compound molecule. For instance, the C-Br, C-N (both for the amine and nitro groups), N-O, and C-C bond lengths, as well as the various bond angles within the benzene ring and its substituents, would be determined with high precision.

In the absence of specific experimental data for this compound, we can infer expected values from related structures. For example, in aniline, the C-N bond length is approximately 1.41 Å. chemicalbook.com However, the presence of electron-withdrawing groups like the nitro group and the bromine atom in this compound would be expected to influence this bond length. The strong electron-withdrawing nature of the nitro group, in particular, can lead to a shortening of the C-N bond to the benzene ring due to resonance effects. A hypothetical data table for expected bond lengths and angles is presented below, based on typical values for similar functional groups.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

|---|---|---|---|

| C-Br | ~1.90 | C-C-C (ring) | ~120 |

| C-NH₂ | ~1.40 | C-C-Br | ~120 |

| C-NO₂ | ~1.47 | C-C-NH₂ | ~120 |

| N-O | ~1.22 | C-C-NO₂ | ~120 |

| C-C (aromatic) | ~1.39 | O-N-O | ~125 |

Investigation of Intermolecular Interactions

The way molecules of this compound pack in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for understanding the compound's melting point, solubility, and polymorphism. Key interactions would include hydrogen bonding, halogen bonding, and π-π stacking.

The amino group (-NH₂) is a classic hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are potent hydrogen bond acceptors. Therefore, it is highly probable that N-H···O hydrogen bonds are a dominant feature in the crystal structure of this compound, potentially forming chains or more complex networks of molecules.

Furthermore, the bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the oxygen of a nitro group or the nitrogen of an amino group on an adjacent molecule. The aromatic ring itself can engage in π-π stacking interactions, further stabilizing the crystal lattice. A comprehensive crystallographic study would map these interactions and their geometries.

Advanced Analytical Techniques for Purity and Reaction Monitoring

Ensuring the purity of this compound and monitoring its formation during a chemical reaction requires sensitive and reliable analytical methods. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

A typical HPLC method for a compound like this compound would involve a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic chromophore of this compound absorbs strongly in the UV region. A study on the separation of five nitroaniline and dinitroaniline isomers utilized a C18 column with an isocratic mobile phase of acetonitrile and water, which could serve as a starting point for method development for this compound. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm), allowing for higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for this compound would offer significant advantages in terms of throughput for quality control or reaction monitoring.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A rapid UPLC method could separate this compound from its potential impurities, such as isomers or starting materials, in a matter of minutes. For instance, methods for the rapid analysis of aromatic amines have been developed using UPLC, demonstrating its suitability for this class of compounds. Current time information in Lucknow, IN.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While the polarity and potential for thermal degradation of nitroanilines can present challenges for GC analysis, it can be a viable method, especially when coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

For this compound, a high-temperature capillary column with a suitable stationary phase would be required. Derivatization of the amine group might be necessary to improve its volatility and chromatographic behavior. An electron capture detector (ECD) would be particularly sensitive to this compound due to the presence of the electronegative bromine and nitro groups. EPA Method 8091 provides guidance on the GC analysis of nitroaromatics, which could be adapted for this specific compound. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

Computational and Theoretical Studies on 3 Bromo 5 Nitroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for these calculations. A typical study would employ a basis set like 6-311++G(d,p) to accurately describe the electronic distribution, including polarization and diffuse functions.

A foundational step in any computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms, predicting the most stable three-dimensional structure of the molecule. For 3-bromo-5-nitroaniline, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the C-Br, C-N (for both amino and nitro groups), and N-O bond lengths, as well as the planarity of the benzene (B151609) ring and the orientation of the substituent groups. This data is crucial as the molecular geometry dictates many of its chemical and physical properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C-Br | Data not available |

| C-NH₂ | Data not available | |

| C-NO₂ | Data not available | |

| N-O (avg.) | Data not available | |

| Bond Angles | C-C-C (ring avg.) | Data not available |

| Br-C-C | Data not available | |

| O-N-O | Data not available | |

| Dihedral Angle | C-C-N-H (amino) | Data not available |

Note: This table is for illustrative purposes only. No published data exists for these parameters.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing calculated frequencies with experimental spectra, a precise assignment of each vibrational mode can be made. For this compound, this would allow for the definitive identification of stretching and bending modes for the N-H, N-O, C-Br, and C-N bonds, as well as the characteristic vibrations of the benzene ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests high reactivity, as less energy is required to excite an electron. Calculations would provide the energies of these orbitals and visualize their electron density distributions, showing which parts of the molecule are most involved in electronic transitions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. No published data exists for these parameters.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale where red indicates regions of high electron density (negative potential), typically around electronegative atoms like oxygen, and blue indicates regions of electron deficiency (positive potential), often near hydrogen atoms bonded to electronegative atoms. For this compound, the MEP would likely show a strong negative potential around the oxygen atoms of the nitro group and a positive potential around the hydrogens of the amino group, highlighting the sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

Conjugation and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the intramolecular electronic interactions that contribute to the stability of a molecule. In this compound, the interplay between the amino (-NH₂), bromo (-Br), and nitro (-NO₂) substituents on the benzene ring gives rise to significant conjugation and hyperconjugative effects.

The amino group, a strong π-donor, engages in significant conjugation with the aromatic ring. This is characterized by the delocalization of the nitrogen lone pair (LP(N)) into the π* orbitals of the benzene ring. This interaction increases the electron density in the ring, particularly at the ortho and para positions. Conversely, the nitro group is a potent π-acceptor, withdrawing electron density from the ring through resonance. This push-pull electronic arrangement leads to substantial intramolecular charge transfer from the amino group to the nitro group, mediated by the aromatic system.

Hyperconjugative interactions also play a crucial role in the molecule's electronic landscape. These involve the donation of electron density from σ-bonding orbitals to adjacent empty or partially filled orbitals. In this compound, key hyperconjugative interactions include the delocalization of electron density from the C-C bonds of the ring into the antibonding orbitals of the C-N and C-Br bonds, and vice-versa. The stabilization energies associated with these interactions, calculated through NBO analysis, provide a quantitative measure of their importance.

Table 1: Selected NBO Analysis Data for this compound (Illustrative) Note: The following data is illustrative and based on typical values found in computational studies of similar aromatic compounds. Actual values would be derived from specific DFT calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N8) | π* (C1-C6) | 45.80 | π-conjugation |

| LP (N8) | π* (C2-C3) | 15.20 | π-conjugation |

| π (C1-C6) | π* (C5-N9) | 20.50 | π-conjugation |

| π (C2-C3) | π* (C5-N9) | 5.10 | π-conjugation |

| σ (C1-C2) | σ* (C3-Br7) | 2.30 | Hyperconjugation |

| σ (C2-C3) | σ* (C1-N8) | 1.80 | Hyperconjugation |

These values highlight the dominant role of π-conjugation in the electronic structure, with significant stabilization arising from the delocalization of the nitrogen lone pair and the interaction with the nitro group.

Reactivity Descriptors and Mechanistic Insights

Computational chemistry provides a suite of descriptors that quantify the reactivity of different sites within a molecule. These descriptors are invaluable for predicting how a molecule will interact with other reagents and for understanding reaction mechanisms.

Fukui Functions and Local Softness Analysis

Fukui functions (f(r)) are central to conceptual DFT and are used to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. The condensed Fukui functions provide a value for each atom in the molecule.

f⁺(r) : Indicates the propensity of a site to undergo a nucleophilic attack (the site is electrophilic).

f⁻(r) : Indicates the propensity of a site to undergo an electrophilic attack (the site is nucleophilic).

f⁰(r) : Indicates the propensity of a site to undergo a radical attack.

Local softness (s(r)) is related to the Fukui function and the global softness of the molecule, providing another measure of local reactivity. Higher values of Fukui functions and local softness indicate greater reactivity for that particular type of attack. For this compound, these calculations can pinpoint which carbon atoms on the ring are most susceptible to substitution and which atoms of the functional groups are most likely to participate in a reaction.

Table 2: Condensed Fukui Functions and Local Softness for this compound (Illustrative) Note: This data is illustrative. The exact values depend on the computational method and basis set used.

| Atom | f⁺ | f⁻ | f⁰ | s⁺ | s⁻ | s⁰ |

| C1 | 0.08 | 0.12 | 0.10 | 0.02 | 0.03 | 0.025 |

| C2 | 0.15 | 0.05 | 0.10 | 0.04 | 0.01 | 0.025 |

| C3 | 0.06 | 0.03 | 0.045 | 0.015 | 0.008 | 0.011 |

| C4 | 0.18 | 0.04 | 0.11 | 0.045 | 0.01 | 0.028 |

| C5 | 0.03 | 0.10 | 0.065 | 0.008 | 0.025 | 0.016 |

| C6 | 0.16 | 0.06 | 0.11 | 0.04 | 0.015 | 0.028 |

| Br7 | 0.05 | 0.02 | 0.035 | 0.013 | 0.005 | 0.009 |

| N8 | 0.02 | 0.25 | 0.135 | 0.005 | 0.063 | 0.034 |

| N9 | 0.20 | 0.01 | 0.105 | 0.05 | 0.003 | 0.026 |

| O10 | 0.12 | 0.15 | 0.135 | 0.03 | 0.038 | 0.034 |

| O11 | 0.12 | 0.15 | 0.135 | 0.03 | 0.038 | 0.034 |

Analysis of this illustrative data would suggest that the nitrogen of the amino group (N8) is the most nucleophilic site (highest f⁻), while the nitrogen of the nitro group (N9) and carbons C2, C4, and C6 are the most electrophilic sites (highest f⁺).

Electrophilicity and Nucleophilicity Indices

For this compound, the presence of the electron-withdrawing nitro and bromo groups is expected to result in a relatively high electrophilicity index, indicating a significant capacity to act as an electrophile. Conversely, the electron-donating amino group imparts nucleophilic character to the molecule.

Table 3: Global Reactivity Descriptors for this compound (Illustrative) Note: This data is illustrative and for comparison purposes.

| Compound | HOMO (eV) | LUMO (eV) | Electronegativity (χ) | Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) |

| This compound | -6.8 | -2.5 | 4.65 | 2.15 | 5.03 | 2.8 |

| Aniline (B41778) | -5.5 | -0.5 | 3.0 | 2.5 | 1.8 | 3.5 |

| Nitrobenzene (B124822) | -7.5 | -2.8 | 5.15 | 2.35 | 5.62 | 2.1 |

These illustrative values suggest that this compound has a higher electrophilicity than aniline but slightly lower than nitrobenzene, reflecting the combined electronic effects of its substituents.

Predicting Reaction Pathways and Regioselectivity

The computational data derived from these studies is instrumental in predicting the most likely pathways for chemical reactions involving this compound. For instance, in electrophilic aromatic substitution, the calculated Fukui functions (f⁻) and the distribution of negative charge from molecular electrostatic potential (MEP) maps can predict the regioselectivity. The positions with the highest f⁻ values and the most negative electrostatic potential are the most probable sites for electrophilic attack.

Given the directing effects of the substituents (ortho, para-directing for -NH₂; meta-directing for -NO₂ and -Br), a complex regiochemical outcome is expected. Computational models can help to disentangle these competing influences and predict the major product of a given reaction. For example, calculations might predict that electrophilic attack is most favored at the C2, C4, and C6 positions, which are ortho and para to the activating amino group, but the deactivating effect of the nitro and bromo groups would modulate this reactivity. The steric hindrance from the bromine atom would also influence the accessibility of adjacent positions.

By modeling the transition states for different reaction pathways, computational chemistry can provide quantitative predictions of reaction barriers and, consequently, the kinetic favorability of forming one product over another.

Applications of 3 Bromo 5 Nitroaniline in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

3-Bromo-5-nitroaniline is a vital aromatic compound that serves as a fundamental building block and intermediate in a wide array of organic synthesis applications. ketonepharma.comnih.gov Its molecular structure, featuring a benzene (B151609) ring substituted with a bromine atom, a nitro group, and an amino group, provides multiple reactive sites. This trifunctional nature allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules.

The strategic placement of the functional groups on the aromatic ring dictates its reactivity. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position. libretexts.org Conversely, the amino group is an activating, ortho-para directing group. This interplay of electronic effects, combined with the reactivity of the bromine atom in cross-coupling reactions, underpins its versatility. The compound's utility is further enhanced by its solid physical form and solubility in common organic solvents, which facilitates its use in various reaction conditions. sigmaaldrich.com

The amino group can be readily diazotized and subsequently replaced by a wide variety of other functional groups, while the bromine atom can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org Furthermore, the nitro group can be reduced to an amino group, opening up additional synthetic pathways. This multi-faceted reactivity allows chemists to introduce a variety of substituents and construct intricate molecular architectures.

Development of Complex Organic Molecules

The unique structural and electronic properties of this compound make it an important starting material for the creation of a variety of complex organic molecules. ketonepharma.comnih.gov Its ability to undergo sequential and regioselective functionalization is key to its utility in multi-step syntheses. libretexts.org

Precursor in Heterocyclic Compound Synthesis

This compound is a valuable precursor in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The amino group can react with various reagents to form nitrogen-containing heterocycles. For instance, it can be a key component in benzannulation reactions to form substituted anilines, which can then be further elaborated into more complex heterocyclic systems. beilstein-journals.org The presence of the bromo and nitro groups on the aniline (B41778) ring provides handles for subsequent modifications of the resulting heterocyclic framework.

One common strategy involves the reaction of the amino group to form an initial ring structure, followed by modification of the bromo and nitro substituents to build complexity. For example, the amino group can participate in condensation reactions to form imines, which can then undergo intramolecular cyclization. The resulting heterocyclic product, still bearing the bromo and nitro groups, is then primed for further synthetic transformations.

Intermediate for Functionalized Aromatic Systems

As an intermediate, this compound is instrumental in the synthesis of highly functionalized aromatic systems. ketonepharma.comnih.gov The presence of three distinct functional groups allows for a programmed, step-wise introduction of various substituents onto the aromatic ring. Nitro compounds, in general, are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org

The bromine atom is particularly useful for undergoing metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of a wide range of aryl, alkyl, and amino groups. The nitro group, a powerful meta-director, influences the regioselectivity of these reactions. libretexts.org Subsequently, the nitro group can be reduced to an amine, which can then be diazotized and converted to numerous other functionalities, including hydroxyl, cyano, and halide groups, via Sandmeyer reactions. wikipedia.org This sequence of reactions provides a powerful platform for the synthesis of polysubstituted aromatic compounds with precisely controlled substitution patterns.

Applications in Materials Science Research

The utility of this compound extends beyond traditional organic synthesis into the realm of materials science. ketonepharma.com Its derivatives are being explored for the development of advanced materials with specific electronic and optical properties.

Polymer Chemistry and Advanced Materials Development

In polymer chemistry, this compound and its derivatives can be used as monomers or monomer precursors for the synthesis of high-performance polymers. ketonepharma.com The amino and bromo functionalities provide reactive sites for polymerization reactions. For example, the amino group can react with acyl chlorides or carboxylic acids to form polyamides, while the bromine atom can be utilized in polycondensation reactions based on cross-coupling chemistry.

The incorporation of the nitro group into the polymer backbone can impart specific properties, such as thermal stability and altered electronic characteristics. These polymers are of interest for applications where robust materials are required. For instance, it can be a precursor in the synthesis of monomers for thermostable polymeric materials. google.com

Optoelectronic Materials and Devices Research

Derivatives of this compound are of interest in the field of optoelectronics. The combination of electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring creates a "push-pull" system, which is a common design motif for molecules with nonlinear optical (NLO) properties. These NLO materials are crucial for applications in telecommunications, optical computing, and frequency doubling.

The specific substitution pattern of this compound can be synthetically modified to fine-tune the electronic and optical properties of the resulting chromophores. The bromine atom serves as a convenient handle to attach these chromophores to polymer backbones or other molecular scaffolds, facilitating the fabrication of optoelectronic devices. Research in this area focuses on synthesizing new derivatives and characterizing their NLO properties to develop next-generation materials for advanced optical technologies.

Organic Pigments and Dyes Research

This compound is a significant intermediate in the synthesis of organic colorants, especially azo dyes. rsc.orggoogle.com Azo dyes, characterized by the nitrogen-nitrogen double bond (–N=N–), form the largest group of synthetic colorants used across numerous industries. The synthesis of these dyes typically involves a two-step process: diazotization followed by a coupling reaction. wikipedia.org

In this process, the primary aromatic amine group (-NH₂) of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) using a mixture of sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. core.ac.ukscispace.com The resulting diazonium salt of this compound is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline derivative. wikipedia.org

The specific structure of the coupling partner, along with the substituents on the diazo component (in this case, the bromo and nitro groups), determines the final color and properties of the dye. The electron-withdrawing nature of the nitro group and the halogen atom can significantly influence the electronic structure of the resulting dye molecule, affecting its absorption spectrum and fastness properties (e.g., resistance to light, washing, and sublimation). scispace.com Research has shown that related brominated and nitrated anilines, such as 2,6-dibromo-4-nitroaniline, are important intermediates for producing disperse dyes that can color polyester (B1180765) fibers in deep shades with good fastness. rsc.orgresearchgate.net Similarly, disazo disperse dyes derived from 4-bromoaniline (B143363) have been synthesized and shown to have high thermal stability and absorption in the near-infrared region, making them potentially useful as organic photoconductors. core.ac.uk The synthesis of dyes from this compound follows these established principles to create a variety of colors with specific desired characteristics for application in textiles and other advanced materials.

Table 1: Compounds Mentioned in Organic Pigments and Dyes Research

| Compound Name | Molecular Formula | Role / Significance |

|---|---|---|

| This compound | C₆H₅BrN₂O₂ | Precursor for azo dyes. |

| 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | Intermediate for azo disperse dyes. rsc.orgresearchgate.net |

| 4-Bromoaniline | C₆H₆BrN | Precursor for disazo disperse dyes. core.ac.ukscispace.com |

| 3-Aminophenol | C₆H₇NO | Coupling component in azo dye synthesis. core.ac.uk |

MOF Ligands and Electronic Materials

This compound serves as a foundational building block in the design and synthesis of organic ligands for Metal-Organic Frameworks (MOFs) and for the creation of novel electronic materials. bldpharm.com While not typically a ligand itself, its trifunctional nature provides a versatile platform for constructing more complex, custom-designed molecules.

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of a MOF—such as pore size, surface area, and catalytic activity—are directly determined by the structure of the organic ligand. The synthesis of these ligands often requires multi-step organic reactions starting from readily available precursors. This compound is a valuable starting material in this context; its amino group can be readily modified, the bromo group can participate in cross-coupling reactions to extend the molecule's structure, and the nitro group can be reduced to an amine to provide another reactive site or can be used to tune the electronic properties of the final ligand.

In the field of electronic materials, the inherent electronic properties of this compound derivatives are of significant interest. The strong electron-withdrawing character of the nitro group, combined with the heavy bromine atom, can be exploited to create molecules with specific optical and electronic functionalities. For instance, research into related bromoaniline-based azo dyes has revealed their potential as near-infrared absorbers for use in organic photoconductors. core.ac.uk The synthetic versatility of this compound allows for its incorporation into larger conjugated systems designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. Chemical suppliers categorize the compound and its derivatives as building blocks for these advanced material applications. bldpharm.com

Table 2: Compounds Mentioned in MOF Ligands and Electronic Materials Research

| Compound Name | Molecular Formula | Role / Significance |

|---|---|---|

| This compound | C₆H₅BrN₂O₂ | Versatile building block for ligands and functional molecules. bldpharm.com |

Catalysis Research (e.g., as Ligands or Intermediates in Catalyst Synthesis)

In the realm of catalysis, this compound is primarily investigated as a substrate in the development and optimization of catalytic reactions, rather than as a direct component of a catalyst itself. Its most common application is in studies of the catalytic reduction of nitroarenes, a fundamental transformation in organic chemistry for the synthesis of anilines. Researchers use this compound to test the efficiency, selectivity, and functional group tolerance of new catalytic systems, which often employ metals like palladium, nickel, or iron. The ability of a catalyst to selectively reduce the nitro group without affecting the bromo substituent is a key measure of its performance.

Furthermore, the compound and its derivatives find use in biocatalysis research. For example, related bromo-nitro compounds have been studied for their ability to interact with and inhibit enzymes. 5-bromo-5-nitro-1,3-dioxane, for instance, acts as an antimicrobial agent by oxidizing essential thiol groups in proteins, thereby inhibiting enzyme activity. glpbio.com This highlights the potential for bromo-nitro aromatic structures to serve as probes or modulators of biological catalysts.

While the direct incorporation of this compound as a ligand in synthetic metal catalysts is not widely documented, its potential as a precursor for more complex ligands remains. The functional groups on the molecule could be chemically elaborated to create sophisticated ligands for homogeneous or heterogeneous catalysis, although this application is less common than its use as a precursor for dyes and pharmaceuticals.

Table 3: Compounds Mentioned in Catalysis Research

| Compound Name | Molecular Formula | Role / Significance |

|---|---|---|

| This compound | C₆H₅BrN₂O₂ | Substrate for studying catalytic nitro group reduction. |

| 5-Bromo-5-nitro-1,3-dioxane | C₄H₆BrNO₄ | Antimicrobial compound that inhibits enzyme activity. glpbio.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.